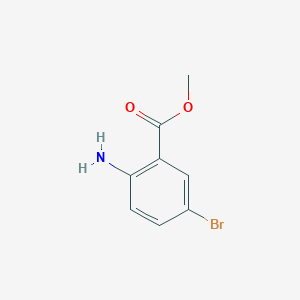

2-氨基-5-溴苯甲酸甲酯

描述

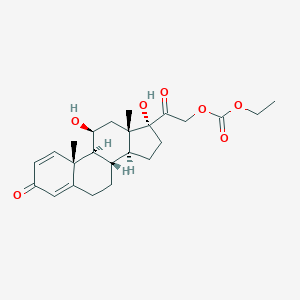

Molecules of methyl 2-amino-5-bromobenzoate are linked by N-H...O bonds and consists of zigzag chains running along the b-axis direction. The nonlinear optical single crystal of M2A5B grown by Sankaranarayanan-Ramasamy (SR) Unidirectional growth method shows good optical transparency and mechanical stability.

科学研究应用

铜绿假单胞菌感染

2-氨基-5-溴苯甲酸甲酯是一种针对铜绿假单胞菌感染的潜在PqsD抑制剂 . 铜绿假单胞菌是一种常见的细菌,可引起动物(包括人类)的疾病。 它存在于世界各地的土壤、水、皮肤菌群和大多数人造环境中 .

丙型肝炎病毒抑制剂

该化合物也用于制备丙型肝炎病毒NS5b RNA聚合酶抑制剂 . 丙型肝炎是一种病毒性感染,会导致肝脏炎症,有时会导致严重的肝脏损伤 .

植物生长调节剂

2-氨基-5-溴苯甲酸甲酯参与植物生长调节剂活性 . 植物生长调节剂(也称为植物激素)是许多化学物质,它们对植物细胞、组织和器官的生长和分化具有深远的影响 .

5-溴-2-(1H-吡咯-1-基)苯甲酸甲酯的合成

2-氨基-5-溴苯甲酸甲酯可用于合成5-溴-2-(1H-吡咯-1-基)苯甲酸甲酯 . 该化合物可能在各种化学反应中具有潜在的应用 .

5-溴-2-{[(4-甲基苯基)磺酰基]氨基}-苯甲酸甲酯的合成

作用机制

Target of Action

Methyl 2-amino-5-bromobenzoate, also known as compound 8/12, primarily targets PqsD and FabH . PqsD is a key enzyme in the pqs quorum sensing (QS) system of Pseudomonas aeruginosa, a bacterium that can cause infections . FabH is an enzyme involved in the synthesis of fatty acids .

Mode of Action

The compound interacts with its targets by inhibiting their activity . By inhibiting PqsD, it disrupts the QS system of Pseudomonas aeruginosa, which is involved in the production of a number of virulence factors and biofilm formation . By inhibiting FabH, it interferes with the synthesis of fatty acids .

Biochemical Pathways

The inhibition of PqsD disrupts the QS system of Pseudomonas aeruginosa, affecting the production of virulence factors and biofilm formation . The inhibition of FabH disrupts the fatty acid synthesis pathway .

Pharmacokinetics

It is known to be soluble in dmso and methanol , which may influence its bioavailability.

Result of Action

The inhibition of PqsD and FabH by Methyl 2-amino-5-bromobenzoate can lead to a decrease in the virulence of Pseudomonas aeruginosa and a disruption of fatty acid synthesis . This can potentially make the bacterium less able to establish infections and more susceptible to the immune system and other treatments .

Action Environment

The action, efficacy, and stability of Methyl 2-amino-5-bromobenzoate can be influenced by various environmental factors. For instance, it should be stored in a cool, dry place and protected from light to maintain its stability . Furthermore, the presence of other substances, such as other drugs or biological molecules, can potentially affect its action and efficacy .

生化分析

Biochemical Properties

Methyl 2-amino-5-bromobenzoate can be used for the synthesis of 2-benzamidobenzoic acids, which are known FabH inhibitors . The derivatives of Methyl 2-amino-5-bromobenzoate also inhibit PqsD, a part of the pqs quorum sensing (QS) system of Pseudomonas aeruginosa . This system involves the production of a number of virulence factors and biofilm formation .

Cellular Effects

Its derivatives have been shown to inhibit the PqsD enzyme in Pseudomonas aeruginosa , suggesting that it may have a role in modulating bacterial virulence and biofilm formation.

Molecular Mechanism

Its derivatives have been shown to inhibit the PqsD enzyme, a part of the pqs quorum sensing system in Pseudomonas aeruginosa . This suggests that Methyl 2-amino-5-bromobenzoate may interact with enzymes and other biomolecules, potentially influencing their activity and the overall biochemical pathways they are involved in.

属性

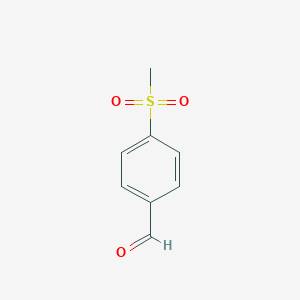

IUPAC Name |

methyl 2-amino-5-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNYNHCNNGKULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352969 | |

| Record name | Methyl 2-amino-5-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52727-57-8 | |

| Record name | Methyl 2-amino-5-bromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52727-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-5-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-amino-5-bromo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of Methyl 2-amino-5-bromobenzoate and how does this structure influence its crystal formation?

A: Methyl 2-amino-5-bromobenzoate is an organic compound with the molecular formula C8H8BrNO2 [, ]. Its structure consists of a benzene ring with an amino group (-NH2), a bromine atom (Br), and a methyl ester group (-COOCH3) attached. The spatial arrangement of these groups plays a crucial role in crystal formation. Research indicates that the dihedral angle between the aromatic ring and the methyl acetate side chain is 5.73° []. This specific conformation is stabilized by an intramolecular N—H⋯O hydrogen bond, forming an S(6) ring within the molecule []. Furthermore, intermolecular N—H⋯O interactions link the molecules, resulting in the formation of zigzag chains along the b-axis direction within the crystal lattice []. This understanding of its structural properties and intermolecular interactions is vital for exploring its potential applications in areas such as non-linear optics [].

Q2: What computational methods have been employed to study Methyl 2-amino-5-bromobenzoate and what insights have they provided?

A: Density Functional Theory (DFT) has been utilized to investigate the molecular properties of Methyl 2-amino-5-bromobenzoate []. These studies have yielded valuable insights into its vibrational characteristics, molecular properties, and first-order molecular hyperpolarizability []. Understanding these properties is crucial for assessing its potential in various applications, including its use as a non-linear optical material.

Q3: Are there any specific crystal growth techniques that have been successful in producing high-quality crystals of Methyl 2-amino-5-bromobenzoate?

A: Yes, the Sankaranarayanan–Ramasamy method has been successfully employed for the unidirectional growth of Methyl 2-amino-5-bromobenzoate crystals []. This method has demonstrated its effectiveness in producing crystals suitable for further characterization and potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

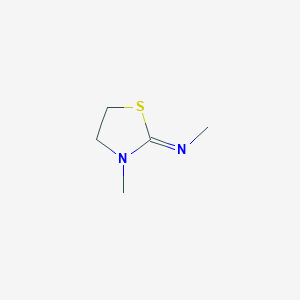

![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)

![Ethanone,1-[3-(dimethylamino)-2-thienyl]-(9ci)](/img/structure/B46345.png)